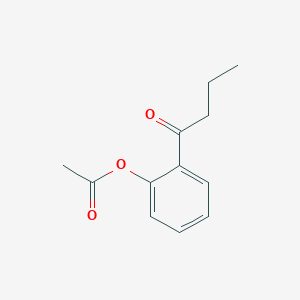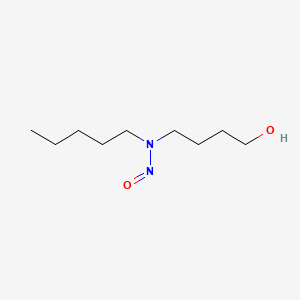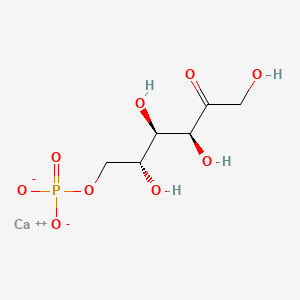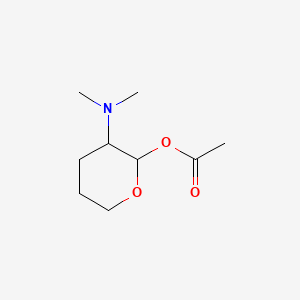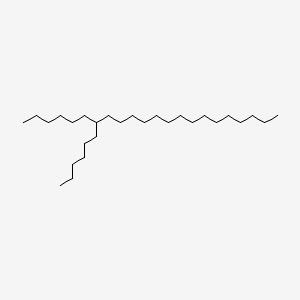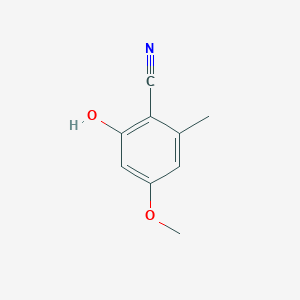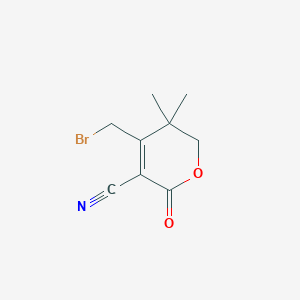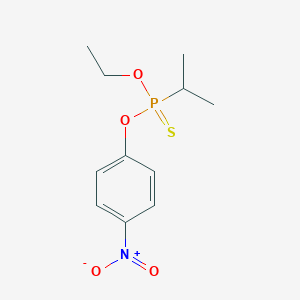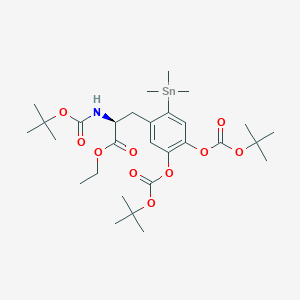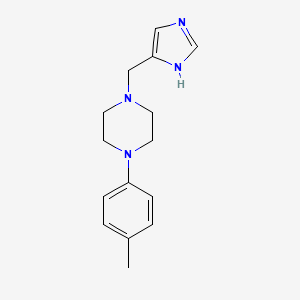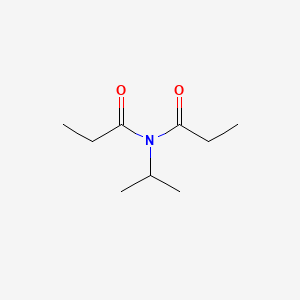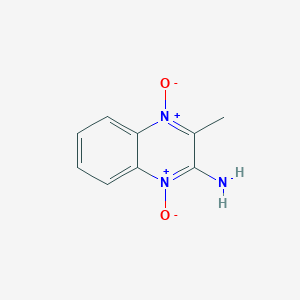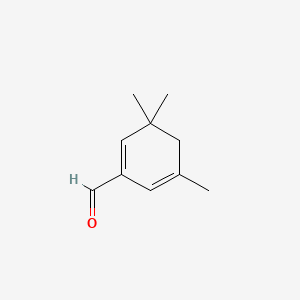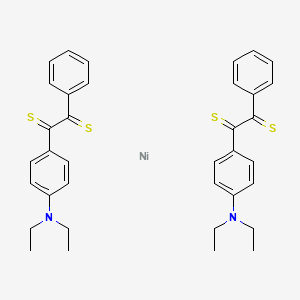
Bis(4-diethylaminodithiobenzil)nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-diethylaminodithiobenzil)nickel: is an organometallic compound that belongs to the class of nickel dithiolene complexes. These complexes are known for their unique electronic properties and have been extensively studied for their potential applications in various fields, including materials science, chemistry, and medicine. The compound is characterized by its dark green to black crystalline appearance and has a molecular formula of C32H30N2NiS4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-diethylaminodithiobenzil)nickel typically involves the reaction of nickel salts with dithiolate ligands. One common method is the reaction of nickel(II) acetate with 4-diethylaminodithiobenzil in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization from an appropriate solvent, such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs
Propriétés
Formule moléculaire |
C36H38N2NiS4 |
|---|---|
Poids moléculaire |
685.7 g/mol |
Nom IUPAC |
1-[4-(diethylamino)phenyl]-2-phenylethane-1,2-dithione;nickel |
InChI |
InChI=1S/2C18H19NS2.Ni/c2*1-3-19(4-2)16-12-10-15(11-13-16)18(21)17(20)14-8-6-5-7-9-14;/h2*5-13H,3-4H2,1-2H3; |
Clé InChI |
YXXWGHOHBIHTKU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.CCN(CC)C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


